4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
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Overview
Description
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate is a complex organic compound that features a hydrazone linkage and an iodobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate typically involves the following steps:
Formation of the Hydrazone: The reaction between hydrazine and an aldehyde or ketone to form a hydrazone. This step often requires acidic conditions to facilitate the reaction.
Esterification: The reaction of the hydrazone with 2-iodobenzoic acid to form the ester linkage. This step may require a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazine and aldehyde or ketone.
Substitution: The iodobenzoate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oximes or other oxidized derivatives.
Reduction: Hydrazine and the corresponding aldehyde or ketone.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or photonic devices.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazone linkage can also undergo hydrolysis under physiological conditions, releasing active metabolites that exert their effects.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl benzoate: Similar structure but lacks the iodine atom, which may affect its reactivity and biological activity.
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 4-iodobenzoate: Similar structure but with the iodine atom in a different position, which may influence its chemical properties and applications.
Uniqueness
The presence of the iodine atom in 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate makes it unique compared to other similar compounds. The iodine atom can participate in specific chemical reactions, such as nucleophilic substitution, and may also enhance the compound’s biological activity due to its electron-withdrawing properties.
properties
Molecular Formula |
C22H17IN2O4 |
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Molecular Weight |
500.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C22H17IN2O4/c23-19-9-5-4-8-18(19)22(28)29-17-12-10-15(11-13-17)14-24-25-21(27)20(26)16-6-2-1-3-7-16/h1-14,20,26H,(H,25,27)/b24-14+ |
InChI Key |
FODTWSAFJTWCSW-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I)O |
Origin of Product |
United States |
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